Fmoc-HomoSec(Mob)-OH

Beschreibung

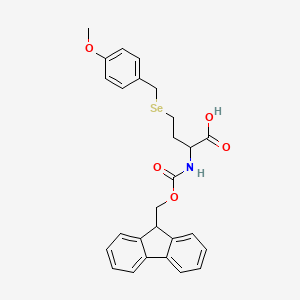

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylselanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5Se/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPVPBVHOQUKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Homosec Mob Oh and Its Strategic Integration into Peptidic Constructs

Precursor Synthesis and Regioselective Functionalization for Homo-Selenocysteine Derivatives

The creation of Fmoc-HomoSec(Mob)-OH is a multi-step process that begins with the formation of the homoselenocysteine backbone and requires a carefully planned orthogonal protection strategy to ensure its utility in peptide synthesis.

Pathways to Homo-Selenocysteine Backbones in Research Contexts

Homoselenocysteine is a non-canonical amino acid, an analogue of homocysteine where the sulfur atom is replaced by selenium, featuring an additional methylene (B1212753) (-CH2-) group in its side chain compared to selenocysteine (B57510). iris-biotech.de Its chemical synthesis is not trivial and typically relies on the modification of precursor molecules.

A common and effective strategy involves starting from a more readily available amino acid derivative, such as L-homoserine. iris-biotech.de The hydroxyl group of homoserine can be activated, for instance by converting it into a good leaving group like a tosylate or mesylate. This activated intermediate can then undergo a nucleophilic substitution reaction with a selenium-containing nucleophile.

Orthogonal Protection of the Nα-Amino and Selenol Side-Chain: Principles and Practice of the Fmoc/Methoxybenzyl (Mob) System

For a building block to be useful in Fmoc-based SPPS, its protecting groups must be orthogonal. This principle dictates that the Nα-amino protecting group and any reactive side-chain protecting groups can be removed under different conditions, allowing for selective deprotection at specific stages of the synthesis. nih.gov

The this compound building block employs the fluorenylmethyloxycarbonyl (Fmoc) group for the α-nitrogen and the p-methoxybenzyl (Mob) group for the selenol side-chain. This combination is a classic example of an orthogonal protection scheme:

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group protects the Nα-amino function. It is stable to acidic and mild reductive conditions but is selectively cleaved by treatment with a secondary amine base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.gov This deprotection step is performed repeatedly during SPPS to elongate the peptide chain.

Mob (p-Methoxybenzyl) Group: This group protects the highly reactive and oxidation-prone selenol (-SeH) side-chain. researchgate.net The Mob group is stable to the basic conditions required for Fmoc removal. nih.govmdpi.com Its cleavage is typically achieved under harsher, often oxidative or strongly acidic conditions, which are applied at the final stage of peptide synthesis after the full sequence has been assembled. mdpi.combachem.com Methods for Mob group removal include treatment with reagents like trifluoroacetic acid (TFA) in the presence of scavengers, or specific reagents such as 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in TFA. nih.govmdpi.combiorxiv.org

The stability of the Mob group during the piperidine-mediated Fmoc removal ensures that the reactive selenol side-chain remains protected throughout the entire chain assembly process, preventing unwanted side reactions. nih.gov

Chemo- and Stereoselective Introduction of the Methoxybenzyl (Mob) Selenol Protecting Group

The attachment of the Mob group to the homoselenocysteine selenol must be both chemo- and stereoselective. Chemoselectivity is crucial to ensure the Mob group attaches exclusively to the selenium atom, not other functional groups. Stereoselectivity is vital to preserve the L- or D-configuration of the chiral α-carbon.

Two primary synthetic strategies are employed for this functionalization:

Nucleophilic Approach: This method involves generating a selenolate anion from the homoselenocysteine backbone. This strong nucleophile then reacts with an electrophilic benzylating agent, p-methoxybenzyl chloride (Mob-Cl) or bromide (Mob-Br). mdpi.comchemrxiv.org The reaction is typically carried out under basic conditions to deprotonate the selenol. Care must be taken to avoid racemization of the α-carbon under these conditions.

Electrophilic Approach: An alternative route involves generating a selenium-based nucleophile, such as p-methoxybenzyl selenol (MobSeH) or its corresponding selenolate. This can be prepared by reducing di-(p-methoxybenzyl) diselenide with a reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.org This selenium nucleophile is then reacted with a homoselenocysteine precursor containing a suitable leaving group (e.g., tosylate, mesylate, or halide) at the γ-position of the side chain. This Sₙ2 reaction installs the Se-(Mob) moiety stereospecifically.

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound

The successful incorporation of this compound into a growing peptide chain on a solid support requires optimized protocols to ensure high coupling efficiency and minimize side reactions.

Advanced Coupling Reagent Systems and Reaction Kinetics for Efficient Incorporation (e.g., HATU/Diisopropylethylamine in Dimethylformamide)

The formation of a peptide bond between the carboxylic acid of the incoming this compound and the free N-terminal amine of the resin-bound peptide requires an activating agent, known as a coupling reagent. For challenging couplings, such as those involving sterically hindered or non-canonical amino acids, advanced aminium-based reagents are preferred. ambiopharm.com

A highly effective system is the combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with a non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine) , in a DMF solvent. d-nb.infosigmaaldrich.comyoutube.com

Mechanism of Action: HATU reacts with the carboxylic acid of this compound in the presence of DIPEA to form a highly reactive OAt-ester intermediate. sigmaaldrich.combachem.com This activated species reacts rapidly and efficiently with the resin-bound amine to form the desired peptide bond. youtube.com

Reaction Kinetics: The kinetics of HATU-mediated couplings are very fast, which is advantageous in SPPS as it minimizes the time the peptide is exposed to reaction conditions, thereby reducing the risk of side reactions like racemization. bachem.com The efficiency of HATU makes it particularly suitable for overcoming the potential steric hindrance associated with the bulky Fmoc and Mob protecting groups of the incoming amino acid. sigmaaldrich.com

Strategies for Mitigating Steric Hindrance and Aggregation Phenomena in Selenopeptide Assembly

The synthesis of selenopeptides, particularly those containing homoselenocysteine, can be complicated by two main issues: steric hindrance and peptide chain aggregation.

Steric Hindrance: The bulky nature of the this compound building block can sometimes lead to incomplete or slow coupling reactions. masterorganicchemistry.comnih.gov Strategies to overcome this include:

Using highly reactive coupling reagents like HATU or HCTU. bachem.com

Increasing the reaction time or performing a "double coupling," where the coupling step is repeated to ensure the reaction goes to completion. researchgate.net

Employing microwave-assisted SPPS, where elevated temperatures can increase reaction rates and overcome steric barriers.

Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures, such as β-sheets, and aggregate. researchgate.netias.ac.in This can block reactive sites, leading to truncated or deletion sequences. This phenomenon is particularly noted in sequences rich in hydrophobic residues and has been observed in homo-selenopeptides. researchgate.netias.ac.in Strategies to mitigate aggregation include:

Using specialized resins, such as those with a 2-chlorotrityl linker, which provide steric bulk that can disrupt inter-chain interactions. ub.edu

Incorporating "chaotropic" salts or solvents that disrupt hydrogen bonding and secondary structure formation.

Synthesizing at elevated temperatures (microwave SPPS).

Introducing pseudoproline or Dmb-protected dipeptides at specific points in the sequence to act as "structure-breakers."

By employing these advanced synthetic and strategic protocols, this compound can be efficiently integrated into peptide sequences, enabling the exploration of the unique biological and chemical properties of selenopeptides.

Deprotection and Cleavage Chemistry of this compound Containing Peptides

The successful synthesis of a selenopeptide culminates in the deprotection of the various protecting groups and cleavage from the solid support. The choice of deprotection strategy is dictated by the specific protecting groups employed and the need to preserve the sensitive selenocysteine residue.

Differential Cleavage of Fmoc and Mob Protecting Groups: Demonstrating Orthogonality in Practice

The concept of orthogonality is fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others under different chemical conditions. iris-biotech.debiosynth.com In the context of this compound, the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Mob (p-methoxybenzyl) group protects the selenol side chain.

The Fmoc group is a base-labile protecting group. iris-biotech.de It is typically removed at each step of the SPPS cycle by treatment with a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.netspringernature.com This deprotection proceeds via a β-elimination mechanism. springernature.com

In contrast, the Mob group is an acid-labile protecting group. mdpi.comresearchgate.net It is stable to the basic conditions used for Fmoc removal, demonstrating the orthogonal nature of this protecting group scheme. iris-biotech.debiosynth.com The Mob group is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). researchgate.net This differential lability allows for the stepwise elongation of the peptide chain without premature deprotection of the selenocysteine side chain.

| Protecting Group | Function | Deprotection Condition | Stability |

| Fmoc | α-Amino protection | 20% Piperidine in DMF researchgate.netspringernature.com | Acid-stable chimia.ch |

| Mob | Selenol side-chain protection | Strong acid (e.g., TFA) researchgate.net | Base-stable nih.gov |

Acidolytic Conditions for Resin Cleavage and Nα-Fmoc Removal from Selenopeptides

The final step in SPPS is the cleavage of the peptide from the resin support, which is often performed concurrently with the removal of acid-labile side-chain protecting groups. sigmaaldrich.com For peptides synthesized using the Fmoc/tBu strategy, this is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.desigmaaldrich.com

Before cleavage, the N-terminal Fmoc group must be removed using the standard piperidine treatment. sigmaaldrich.com The peptide-resin is then treated with a cleavage cocktail, which is a mixture of TFA and various scavengers. sigmaaldrich.comthermofisher.com These scavengers are crucial for quenching the reactive cationic species generated from the cleavage of protecting groups and the resin linker, which can otherwise lead to side reactions with sensitive residues like selenocysteine. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole (B89551). acs.orgnih.gov A typical cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). sigmaaldrich.com For selenopeptides, specific cocktails have been developed to ensure efficient deprotection and minimize side reactions. For instance, a mixture of TFA, triethylsilane (TES), and thioanisole (96:2:2) has been shown to be effective for the deprotection of Sec(Mob). nih.gov

Reductive Conditions for Se-Mob Deprotection and Selenol Unmasking in Research Contexts

While acidolytic cleavage is the standard method for removing the Mob group, alternative reductive methods have been explored, particularly for applications where milder conditions are required. One such method involves the use of 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA, which can effectively deprotect Sec(Mob)-containing peptides. mdpi.comscispace.com This reaction proceeds through the formation of a selenylsulfide intermediate. nih.gov

Another gentle method for Se-Mob deprotection utilizes triethylsilane (TES) in the presence of TFA and scavengers like phenol (B47542) and thioanisole. nih.gov This approach provides complete deprotection and yields the peptide primarily in the diselenide form, minimizing the need for extensive purification. nih.gov The unmasked selenol is a strong nucleophile and is readily oxidized to form a diselenide bridge, especially in the absence of reducing agents. mdpi.comfrontiersin.org To maintain the free selenol form for subsequent reactions like native chemical ligation, reducing agents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are often added. frontiersin.org

Addressing Synthetic Challenges and Side Reactions in Selenopeptide Assembly

The synthesis of selenopeptides is often complicated by the unique chemical properties of selenium. The selenol group is more acidic and has a lower redox potential than the thiol group of cysteine, making it more susceptible to oxidation and other side reactions. acs.orggoogle.com

Prevention of Mob-Group Lability and Competing Side Reactions (e.g., Deselenation, Dimerization)

The p-methoxybenzyl (Mob) group is a widely used protecting group for the selenocysteine side chain due to its relative stability. mdpi.com However, some lability of the Mob group can be observed, particularly under harsh or prolonged reaction conditions.

A significant side reaction during selenopeptide synthesis is deselenation , which is the loss of the selenium atom from the selenocysteine residue, leading to the formation of dehydroalanine. acs.orgresearchgate.net This can occur via β-elimination, especially during the repeated piperidine treatments for Fmoc deprotection in Fmoc-based SPPS. acs.org The use of Boc-chemistry for SPPS, where iterative acid treatments are used, can sometimes mitigate this issue. acs.org

Another common side reaction is the dimerization of the peptide through the formation of a diselenide bond between two selenocysteine residues. nih.govfrontiersin.org This occurs readily upon deprotection of the selenol group due to its facile oxidation in the presence of air. frontiersin.org While sometimes the desired outcome, uncontrolled dimerization can lead to a mixture of products. The formation of the diselenide can be promoted under specific oxidative conditions or can be prevented by maintaining a reducing environment. acs.orgnih.gov

Careful selection of protecting groups, optimization of coupling and deprotection conditions, and the use of appropriate scavengers during cleavage are all critical strategies to minimize these side reactions and ensure the successful synthesis of the target selenopeptide. acs.orgsigmaaldrich.com

Management of Protecting Group Stability under Repetitive Synthesis Cycles

The successful incorporation of this compound into a growing peptide chain using automated solid-phase peptide synthesis (SPPS) hinges on the principle of orthogonal protection. biosynth.com The most prevalent strategy in modern SPPS is the Fmoc/tBu approach, where the temporary N-α-Fmoc group is removed under basic conditions (typically with piperidine), while the permanent side-chain protecting groups are cleaved at the end of the synthesis using strong acid (typically trifluoroacetic acid, TFA). iris-biotech.debachem.com

The stability of the protecting groups on this compound under these repetitive cycles is critical:

Fmoc Group: The N-α-Fmoc group is designed to be labile to the secondary amine piperidine, allowing for its removal at the beginning of each coupling cycle. This deprotection is a β-elimination reaction. chempep.com The stability of the Fmoc group to the acidic conditions used for final cleavage and to the neutral conditions of the coupling step is excellent. chempep.com

Mob Group: The S-(4-methoxybenzyl) protecting group on the selenocysteine side chain must remain intact throughout the entire synthesis, withstanding repeated exposure to piperidine during the Fmoc-deprotection steps. The Mob group is generally stable to these basic conditions. researchgate.net However, its lability lies in its sensitivity to acid. While stable to the milder acidic conditions sometimes used for specific on-resin manipulations, it is designed to be cleaved during the final deprotection step with a strong acid like TFA. nih.gov

A primary concern during the repetitive cycles of Fmoc-SPPS is preventing premature cleavage of the Mob group and avoiding side reactions involving the selenocysteine residue. The selenium atom is susceptible to oxidation, and the selenoether linkage can be sensitive. Therefore, careful management of reaction conditions is essential. The choice of scavengers in the final TFA cleavage cocktail is also crucial to prevent re-attachment of the cleaved Mob carbocation to sensitive residues like tryptophan or tyrosine and to protect the free selenol from modification. nih.govsci-hub.se

The table below summarizes the orthogonality of the protecting groups in this compound within the context of a standard Fmoc/tBu SPPS strategy.

| Protecting Group | Functionality Protected | Deprotection Condition | Stability During SPPS Cycles |

| Fmoc (Fluorenylmethoxycarbonyl) | N-α-Amine | 20% Piperidine in DMF | Stable to coupling conditions and final acid cleavage. Removed every cycle. |

| Mob (4-Methoxybenzyl) | Selenol Side-Chain (-SeH) | Strong Acid (e.g., TFA) | Stable to repetitive piperidine treatment. Removed only during final cleavage. |

| tBu (tert-Butyl) & other acid-labile groups | Other Amino Acid Side-Chains | Strong Acid (e.g., TFA) | Stable to repetitive piperidine treatment. Removed only during final cleavage. |

Specialized Synthetic Routes to Related Homo-Selenocysteine Derivatives (e.g., β-Homo-Selenocysteine)

The synthesis of other homo-selenocysteine derivatives, such as β-homo-selenocysteine, follows similar principles to those for the γ-homologue but with variations in the starting materials or the homologation strategy. Seebach's synthesis of Fmoc- and Boc-protected β³-homoselenocysteine derivatives provides a clear example. researchgate.net The route starts from L-selenocystine and proceeds through reduction, side-chain protection with p-methoxybenzyl (PMB), and N-α-protection. researchgate.net The key homologation step to form the β-amino acid is achieved via the Arndt-Eistert reaction, which is a reliable method for adding a single methylene unit to the carbon backbone. researchgate.netwikipedia.org

Alternative strategies for accessing β-amino acids can also be applied. These include methods based on the addition of nucleophiles to α,β-unsaturated esters or enolate additions to imines. pku.edu.cn For selenocysteine derivatives, a common approach involves nucleophilic attack of a protected selenol onto a suitable electrophile. For instance, a protected selenocysteine nucleophile can react with a benzyl-type halide to form the protected selenoether. sgst.cnethz.ch This versatility allows for the synthesis of a variety of side-chain protected homo-selenocysteine building blocks for peptide chemistry.

Application of Wolff Rearrangement and Related Methodologies for β-Homo-Amino Acids Synthesis

The Wolff rearrangement is the cornerstone of the Arndt-Eistert homologation, a widely used method for converting α-amino acids into their β-homologues. wikipedia.orgcore.ac.uk This reaction sequence offers a robust way to lengthen the carbon chain of an amino acid by one -CH₂- group while generally preserving the stereochemical integrity of the original α-carbon. core.ac.uk

The process begins with an N-α-protected α-amino acid (e.g., Fmoc-Ala-OH). The carboxylic acid is first activated, typically by conversion to an acid chloride or a mixed anhydride. core.ac.ukcore.ac.uk This activated species then reacts with diazomethane (B1218177) (CH₂N₂) to furnish an α-diazoketone. This intermediate is often stable enough to be isolated but is usually used directly in the next step. core.ac.uk

The crucial Wolff rearrangement is the transformation of the α-diazoketone into a ketene (B1206846), which occurs with the extrusion of nitrogen gas (N₂). core.ac.ukresearchgate.net This rearrangement can be induced under various conditions:

Thermally: Heating the diazoketone can trigger the rearrangement, although this may require high temperatures. core.ac.uk

Photochemically: UV irradiation provides a milder alternative for inducing the rearrangement. core.ac.uk

Metal-Catalyzed: The most common method in peptide chemistry involves catalysis by silver(I) salts, such as silver oxide (Ag₂O) or silver benzoate (B1203000) (AgOCOPh), often in the presence of a non-nucleophilic base like triethylamine. pku.edu.cnrsc.org More recently, methods using ultrasound promotion have been shown to be highly efficient, allowing the reaction to proceed smoothly at room temperature. core.ac.uk

The highly reactive ketene intermediate is not isolated but is trapped in situ by a nucleophile present in the reaction mixture. The choice of nucleophile determines the final product, as detailed in the table below. core.ac.ukcore.ac.uk

| Nucleophile | Product of Ketene Trapping |

| Water (H₂O) | β-Amino Acid |

| Alcohol (R-OH) | β-Amino Ester |

| Amine (R-NH₂) | β-Amino Amide |

This methodology has been successfully applied to a wide range of N-protected amino acids, including those with base-sensitive Fmoc groups, to produce optically pure β-amino acids in high yields. core.ac.ukresearchgate.net The development of flow chemistry processes for the Arndt-Eistert/Wolff rearrangement has further enhanced the safety and scalability of this important transformation. rsc.orgchemrxiv.org

Advanced Research Applications of Fmoc Homosec Mob Oh in Biochemical and Materials Science

Engineering of Redox-Active Peptides and Mimics of Selenoproteins

The incorporation of selenocysteine (B57510) and its analogs, such as homoselenocysteine, into peptides allows for the creation of molecules that mimic the function of natural selenoproteins. nih.govmdpi.com Many of these natural proteins, including glutathione (B108866) peroxidases and thioredoxin reductases, are essential for maintaining cellular redox homeostasis. nih.govnih.gov The chemical synthesis of selenopeptides provides access to these important molecules, which are often difficult to produce through biological expression systems. mdpi.comnih.gov

Exploiting the Unique Nucleophilicity and pKa of Selenocysteine Analogs in Chemical Biology

A defining feature of selenocysteine (Sec) and its homologs is the significantly lower pKa of the selenol group compared to the thiol group of cysteine (Cys). The pKa of the Sec side chain is approximately 5.2-5.7, whereas for Cys it is around 8.3-8.5. nih.govmdpi.comacs.orgunl.pt This means that at physiological pH (~7.4), the selenol group is predominantly in its deprotonated, highly nucleophilic selenolate form (RSe⁻), while the thiol group of cysteine remains largely protonated (RSH). unl.ptresearchgate.net

This enhanced nucleophilicity of the selenolate anion makes it significantly more reactive towards electrophiles than the thiolate anion. mdpi.comacs.org This property is exploited in various chemical biology applications, most notably in Native Chemical Ligation (NCL). In NCL, the reaction between a peptide with an N-terminal selenocysteine and another peptide with a C-terminal thioester proceeds much more rapidly than the analogous reaction with an N-terminal cysteine. acs.orgresearchgate.net This accelerated ligation rate, especially at lower pH, minimizes side reactions like thioester hydrolysis, leading to higher yields of the desired ligation product. mdpi.comacs.org

| Amino Acid Analog | Side Chain Group | pKa | Nucleophilicity at pH 7.4 |

| Selenocysteine (Sec) | Selenol (-SeH) | ~5.2 - 5.7 nih.govacs.org | High (Primarily deprotonated RSe⁻) unl.pt |

| Cysteine (Cys) | Thiol (-SH) | ~8.3 - 8.5 nih.govacs.org | Low (Primarily protonated RSH) unl.pt |

Rational Design of Peptides with Enhanced Oxidative Stability and Catalytic Activity

The redox properties of selenium are distinct from those of sulfur, enabling the design of peptides with unique stabilities and catalytic functions. The selenol group (-SeH) is more easily oxidized than a thiol group (-SH), but the resulting oxidized species can exhibit enhanced stability and reactivity profiles. mdpi.comunl.pt For instance, while Sec is more susceptible to initial oxidation, it is also resistant to the irreversible overoxidation that can plague cysteine residues. nih.govacs.org The seleninic acid state (RSeO₂H), an oxidation product of selenocysteine, can be readily reduced back to the selenol, a pathway not easily accessible for the analogous sulfinic acid (RSO₂H) of cysteine. acs.org This resistance to irreversible oxidation is a key feature of some natural selenoproteins, like Glutathione Peroxidase 4 (GPx4). nih.gov

Furthermore, diselenide bonds (R-Se-Se-R) formed by the oxidation of two selenocysteine residues are more stable towards reduction than disulfide bonds (R-S-S-R). jst.go.jp This property can be harnessed to create more robust peptide scaffolds. By strategically replacing cysteine residues with selenocysteine, researchers can engineer peptides with tailored oxidative folding pathways and increased stability in reducing environments. jst.go.jpresearchgate.net The lower redox potential of the selenol/diselenide couple compared to the thiol/disulfide couple also facilitates the preferential formation of diselenide bridges, which can be used to direct the folding of complex, multi-disulfide-containing peptides. jst.go.jp This enhanced catalytic efficiency and stability make selenopeptides powerful tools for mimicking and studying redox enzymes. mdpi.comnih.gov

Development of Peptide-Based Probes and Conjugates for Research

The distinct reactivity of the selenocysteine side chain makes it an ideal handle for the site-specific modification of peptides. This has led to the development of novel strategies for creating peptide-based probes and bioconjugates for a wide range of research applications. acs.orgnih.gov

Chemoselective Functionalization and Bioconjugation Strategies for Complex Small Molecules with Polypeptides

The high nucleophilicity of the selenolate anion allows for its selective reaction with electrophiles, even in the presence of other nucleophilic residues like cysteine. acs.org However, innovative strategies have also been developed that reverse this polarity, in an "umpolung" approach. acs.org One such method involves the oxidation of a selenocysteine residue to form an electrophilic Se-S bond, which can then react with a nucleophilic coupling partner, such as an arylboronic acid. acs.org This strategy enables the chemoselective arylation of selenocysteine in unprotected peptides under mild, aqueous conditions, a reaction that is not efficient with cysteine.

Another powerful technique leverages the electrophilic reactivity of an oxidized selenocysteine residue to conjugate with electron-rich small molecules, such as certain natural products or pharmaceuticals, without the need for pre-functionalization of the small molecule. mit.edu This approach has been used to synthesize peptide-vancomycin conjugates with enhanced antibacterial potency. mit.edu These chemoselective methods provide a robust toolkit for attaching a variety of payloads—including drugs, fluorophores, or affinity tags—to specific sites on a peptide scaffold. mit.eduresearchgate.net

| Bioconjugation Strategy | Selenocysteine Reactivity | Key Features |

| Traditional NCL | Nucleophilic selenolate attacks C-terminal thioester researchgate.net | Rapid ligation at low pH, minimizes side reactions mdpi.comacs.org |

| Umpolung Arylation | Electrophilic Se-S bond reacts with nucleophilic arylboronic acid acs.org | Mild, copper-mediated, chemoselective for Sec over Cys |

| Oxidized Sec Conjugation | Electrophilic oxidized Sec reacts with electron-rich arenes mit.edu | Enables conjugation of unmodified complex small molecules mit.edu |

| Electrochemical Selenoetherification | Electrochemical activation for selenoether formation researchgate.netresearchgate.net | Mild, regioselective, avoids transition metals or harsh reagents researchgate.net |

Design of Peptidic Scaffolds for Diagnostic Imaging Agents

Peptidic scaffolds containing selenocysteine are being developed as platforms for creating novel diagnostic imaging agents. google.comresearchgate.net The unique reactivity of the selenocysteine side chain allows for the site-specific attachment of imaging moieties, such as radiolabels (e.g., ¹⁸F, ⁶⁴Cu) for Positron Emission Tomography (PET) or fluorescent dyes for optical imaging. researchgate.netresearchgate.net

By incorporating selenocysteine into peptides that target specific biomarkers, such as receptors overexpressed on cancer cells, researchers can create agents that deliver an imaging payload directly to the tissue of interest. google.comresearchgate.net For example, anti-HER2 affibody conjugates have been functionalized at a selenocysteine residue with various cargoes, demonstrating their utility for the in vitro imaging and targeting of HER2-positive cancer cell lines. researchgate.net The ability to create homogeneous, well-defined peptide-imaging agent conjugates through chemoselective ligation at a selenocysteine residue is a significant advantage over less specific conjugation methods. researchgate.netresearchgate.net

Structural and Mechanistic Investigations of Selenopeptides

The substitution of sulfur with selenium can have subtle but significant impacts on the structure and dynamics of a peptide, providing a unique tool for mechanistic and structural studies. nih.govresearchgate.net While selenocysteine is often considered a conservative replacement for cysteine, the differences in atomic radius, bond lengths, and redox potential can be leveraged to probe enzyme mechanisms and control peptide architecture. nih.govresearchgate.net

There is a growing body of research focused on the detailed structural characterization of selenopeptides using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govresearchgate.net The presence of the ⁷⁷Se isotope (a spin-1/2 nucleus) allows for ⁷⁷Se-NMR studies, providing a direct probe of the local electronic environment at the selenium center. researchgate.net Structural studies have revealed that selenopeptides have a high propensity to self-organize into ordered nanostructures, such as amyloid-like fibrils. researchgate.net Mechanistic investigations have used selenocysteine substitution to probe the role of specific cysteine residues in enzyme active sites. For example, replacing a key cysteine with selenocysteine in radical S-adenosyl-L-methionine (SAM) maturase enzymes provided direct evidence of the substrate's interaction with the enzyme's iron-sulfur clusters during catalysis. researchgate.net These studies highlight the power of using selenium-containing amino acids to gain deeper insights into the relationship between peptide structure and function.

Conformational Studies Using Spectroscopic Techniques (e.g., Circular Dichroism) in Peptide Research

The three-dimensional structure of a peptide is intrinsically linked to its biological function. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides and proteins in solution. nih.gov By measuring the differential absorption of left and right-handed circularly polarized light, CD spectroscopy provides a characteristic spectrum that can be deconvoluted to estimate the content of α-helices, β-sheets, turns, and random coil structures. nih.govsubr.edu

The incorporation of non-standard amino acids like homoselenocysteine, facilitated by reagents such as Fmoc-HomoSec(Mob)-OH, can significantly influence the conformational landscape of a peptide. The longer side chain of homoselenocysteine compared to cysteine or selenocysteine can alter local steric interactions, potentially favoring or destabilizing specific secondary structures.

While specific CD studies focusing exclusively on homoselenocysteine-containing peptides are not extensively documented, the principles of the technique are broadly applicable. Researchers utilize CD to:

Assess Secondary Structure: Determine the percentage of α-helix, β-sheet, and random coil in a newly synthesized peptide.

Monitor Conformational Stability: Study how the peptide's structure changes in response to variations in temperature, pH, or the presence of co-solvents like 2,2,2-trifluoroethanol (B45653) (TFE), which is known to induce helical structures. nih.govrsc.org

The data gathered from CD spectroscopy, often complemented by Nuclear Magnetic Resonance (NMR) and molecular dynamics simulations, is crucial for establishing structure-activity relationships. nih.govrsc.org

Table 1: Characteristic Circular Dichroism (CD) Signals for Common Peptide Secondary Structures

This interactive table summarizes the typical CD spectral features associated with different secondary structures in peptides.

| Secondary Structure | Molar Ellipticity (deg·cm²·dmol⁻¹) at ~222 nm (π→π) | Molar Ellipticity (deg·cm²·dmol⁻¹) at ~208 nm (n→π) | Molar Ellipticity (deg·cm²·dmol⁻¹) at ~195 nm (π→π*) |

| α-Helix | Strong Negative | Strong Negative | Strong Positive |

| β-Sheet | Weak Negative | Weak Negative | Strong Positive |

| Random Coil | Near Zero | Weak Negative | Strong Negative |

Elucidation of Enzyme-Substrate Interactions Involving Selenocysteine Analogs

Understanding the precise interactions between an enzyme and its substrate is fundamental to enzymology and drug design. nih.gov The substitution of natural amino acids with synthetic analogs is a classic biochemical strategy to probe these interactions. Selenocysteine and its homolog, homoselenocysteine, are particularly useful in this regard due to the unique physicochemical properties of selenium compared to sulfur.

Enzymes are proteins that catalyze chemical reactions by binding to substrate molecules at a specific region known as the active site. nih.gov The incorporation of a selenocysteine or homoselenocysteine residue into a peptide substrate allows researchers to study the catalytic mechanism and the specificity of the enzyme's active site. nih.gov The selenium atom can serve as a sensitive biophysical probe.

Key properties of seleno-amino acids exploited in these studies include:

Altered pKa: The selenol group (-SeH) of selenocysteine has a pKa of approximately 5.2, making it a stronger nucleophile at physiological pH than the thiol group (-SH) of cysteine (pKa ~8.5). This difference can be used to investigate whether a residue's nucleophilicity is critical for catalysis.

Redox Potential: Selenium has a lower redox potential than sulfur, making selenocysteine-containing peptides more susceptible to oxidation-reduction reactions. This can be used to probe redox-active enzyme mechanisms.

Spectroscopic Handle: The selenium atom can be studied using ⁷⁷Se-NMR or X-ray absorption spectroscopy, providing direct evidence of the local environment of the seleno-amino acid within the enzyme's active site.

By synthesizing a peptide substrate with this compound and comparing its processing by an enzyme to the native substrate, researchers can deduce the importance of the side chain's length, nucleophilicity, and redox properties for recognition and catalysis. futurelearn.com This provides a detailed map of the enzyme's active site constraints and mechanism.

Table 2: Comparison of Side Chain Properties for Cysteine and its Selenium Analogs

This interactive table highlights the key differences between the side chains of Cysteine, Selenocysteine, and Homoselenocysteine, which are exploited in mechanistic studies.

| Amino Acid | Side Chain Structure | Side Chain Group | pKa of Side Chain | Key Feature |

| Cysteine (Cys) | -CH₂-SH | Thiol | ~8.5 | Standard sulfur-containing amino acid. |

| Selenocysteine (Sec) | -CH₂-SeH | Selenol | ~5.2 | More nucleophilic at neutral pH than Cys. |

| Homoselenocysteine (HomoSec) | -CH₂-CH₂-SeH | Selenol | ~5.7 | Longer side chain than Sec, altering spatial positioning. |

Contributions to Combinatorial Peptide Libraries and Drug Discovery Initiatives

Combinatorial chemistry is a cornerstone of modern drug discovery, enabling the rapid synthesis and screening of vast numbers of compounds to identify new therapeutic leads. nih.gov Synthetic peptide combinatorial libraries, which can contain millions of distinct peptide sequences, are powerful tools for discovering ligands for biological targets, including receptors and enzymes. nih.govgenepep.com

The inclusion of non-canonical amino acids, using building blocks like this compound, is a key strategy for expanding the chemical diversity and improving the drug-like properties of these libraries. nih.gov Peptides composed solely of the 20 proteinogenic amino acids can suffer from limitations such as poor stability against proteolysis and limited structural diversity.

Incorporating homoselenocysteine into peptide libraries offers several potential advantages:

Increased Chemical Space: It introduces a new chemical entity, expanding the range of possible interactions with a target protein.

Enhanced Stability: The selenium-carbon bond and the potential for forming diselenide bridges can confer different stability profiles compared to sulfur-containing counterparts.

Novel Conformational Constraints: The unique steric bulk and bond angles of the homoselenocysteine side chain can induce novel peptide backbone conformations, potentially leading to higher binding affinities and specificities. nih.gov

Probing and Optimization: Hits identified from such libraries can provide valuable structure-activity relationship (SAR) data, guiding the optimization of lead compounds. genepep.com

The process often involves creating a large library of peptides where specific positions are systematically varied. This library is then screened for activity against a biological target. The use of computational tools and virtual screening can further refine the design and analysis of these libraries, accelerating the discovery of novel peptide-based therapeutics. univie.ac.atmdpi.com

Rigorous Analytical Methodologies for Characterization and Quality Assurance in Academic Research

High-Resolution Chromatographic Techniques for Compound and Peptide Purity Assessment

Chromatographic methods are fundamental in assessing the purity of Fmoc-HomoSec(Mob)-OH and the selenopeptides into which it is incorporated. These techniques separate the target compound from impurities, starting materials, and by-products.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone for the analysis of selenopeptides. mdpi.com Method development typically begins with the selection of a suitable stationary phase, most commonly a C18 column, which provides effective separation based on hydrophobicity.

A critical aspect of method development is the optimization of the mobile phase. This usually consists of a binary gradient system involving an aqueous phase (A) and an organic phase (B).

Mobile Phase A: Typically water with an additive such as 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides.

Mobile Phase B: Acetonitrile is a common choice for the organic phase due to its UV transparency and miscibility with water. acs.org The gradient elution, where the concentration of the organic phase is gradually increased, allows for the separation of compounds with a wide range of polarities. acs.org

The detection of the eluting compounds is most often achieved using a UV detector, as the Fmoc group and peptide bonds exhibit strong absorbance at specific wavelengths. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Selenopeptide Analysis

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 150 mm | Provides hydrophobic stationary phase for separation. nih.gov |

| Mobile Phase A | 0.1% TFA in Water | Ion-pairing and aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for elution of hydrophobic compounds. acs.org |

| Gradient | 5-95% B over 30 min | Separates compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 214 nm and 280 nm | Detection of peptide bonds and aromatic residues. |

| Injection Volume | 20 µL | Standard volume for sample introduction. acs.org |

This table presents a typical starting point for method development; actual conditions may vary based on the specific peptide sequence and its properties.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. researchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which necessitates a system capable of handling higher backpressures.

The integration of UPLC in selenopeptide analysis provides several advantages:

Enhanced Resolution: The smaller particle size leads to more efficient separation, allowing for the detection of closely eluting impurities that might be missed with HPLC.

Increased Throughput: The faster analysis times enable a higher number of samples to be processed in a given period, which is particularly beneficial for screening and quality control workflows.

Reduced Solvent Consumption: The lower flow rates and shorter run times contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique. researchgate.net

UPLC methods for selenopeptides often utilize similar mobile phase compositions to HPLC but with adjusted gradient profiles to accommodate the shorter analysis times. acs.org The coupling of UPLC with mass spectrometry (UPLC-MS) is a particularly powerful combination for peptide analysis. researchgate.net

Method Development for Reversed-Phase High-Performance Liquid Chromatography (HPLC) of Selenopeptides

Techniques for Assessing and Mitigating Epimerization in Seleno-Amino Acids and Peptides

Epimerization, the change in configuration at a single stereocenter, is a significant concern during peptide synthesis and can lead to the formation of diastereomeric impurities that are often difficult to separate and can have different biological activities. The α-carbon of amino acids is susceptible to epimerization, particularly during the activation step of peptide coupling.

Several strategies are employed to assess and mitigate epimerization:

Chromatographic Analysis: Chiral chromatography or the analysis of diastereomeric derivatives can be used to separate and quantify the extent of epimerization. For peptides, RP-HPLC can sometimes separate diastereomers, especially if the peptide is short. emorychem.science

NMR Spectroscopy: High-field NMR can be used to detect epimerization, as diastereomers will have distinct sets of signals.

Reaction Condition Optimization: To minimize epimerization, coupling reagents that are known to suppress racemization, such as those based on hydroxybenzotriazole (B1436442) (HOBt) or its aza-analogs (HOAt), are often used. nih.gov The choice of base and solvent, as well as reaction temperature and time, also plays a crucial role.

Solid-Phase Synthesis Strategies: Solid-phase peptide synthesis (SPPS) itself can help to reduce epimerization compared to solution-phase methods. researchgate.net Furthermore, specific strategies, such as side-chain anchoring, have been developed to produce peptide selenoesters with minimal epimerization. nih.gov Recent research has also explored novel methods like ball-milling for peptide synthesis, which has shown promise in minimizing epimerization. thieme-connect.com It has been demonstrated that solid-phase proline editing reactions can proceed without epimerization. chemrxiv.org

By employing these rigorous analytical methodologies, researchers can ensure the quality and integrity of this compound and the resulting selenopeptides, which is a prerequisite for obtaining meaningful and reproducible results in subsequent biological or structural studies.

Chiral Analysis Methods (e.g., Capillary Zone Electrophoresis with Chiral Buffers)

Maintaining the enantiomeric purity of amino acids throughout peptide synthesis is critical, as the biological activity of the final peptide is highly dependent on its precise three-dimensional conformation. mdpi.com Epimerization, the unwanted conversion of an amino acid from one chiral form to its diastereomer, can occur at various stages, making robust chiral analysis essential. mdpi.comdntb.gov.ua Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), has emerged as a powerful technique for this purpose due to its high separation efficiency, rapid analysis times, and minimal sample consumption. ingentaconnect.comwikipedia.org

In CZE, analytes are separated in a narrow capillary filled with an electrolyte solution under the influence of a high electric field. wikipedia.org For the separation of enantiomers, which have identical electrophoretic mobilities in an achiral environment, a chiral selector must be added to the background electrolyte (BGE). nih.govbio-rad.com The selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their apparent mobility and enabling their separation. ingentaconnect.com

Common chiral selectors used for amino acid derivatives include:

Cyclodextrins (CDs): These are cyclic oligosaccharides that can include the analyte within their hydrophobic cavity. Chiral recognition is achieved through interactions between the analyte and the chiral centers of the CD molecule. researchgate.netacs.org Modified CDs, such as methyl-γ-cyclodextrin, are often employed to enhance enantioselectivity. mdpi.com

Crown Ethers: These macrocyclic polyethers can form stable complexes with the protonated amino group of amino acids. ingentaconnect.com Chiral discrimination arises from the differential stability of the diastereomeric complexes formed between the enantiomers and an optically active crown ether, such as (+)-18-crown-6-tetracarboxylic acid. ingentaconnect.com

Ligand-Exchange Complexes: A metal ion (e.g., Cu(II)) is complexed with a chiral ligand (e.g., an amino acid derivative like N-(2-hydroxyoctyl)-L-4-hydroxyproline), and this complex is added to the BGE. nih.gov Enantiomeric resolution occurs through the formation of ternary, diastereomeric complexes between the selector complex and the analyte enantiomers. nih.govastm.org

The optimization of separation conditions, including the type and concentration of the chiral selector, buffer pH, and applied voltage, is crucial for achieving baseline resolution of the enantiomers. ingentaconnect.comnih.gov For instance, the degree of ionization of both the analyte and a selector like a crown ether can be pH-dependent, significantly impacting complex formation and separation. ingentaconnect.com

| Chiral Selector Type | Example Selector | Mechanism | Applicable Analytes | Reference |

|---|---|---|---|---|

| Cyclodextrins | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Inclusion complexation | Derivatized Hydroxyproline Stereoisomers | mdpi.com |

| Crown Ethers | (+)-18-crown-6-tetracarbonic acid | Host-guest complexation with primary amines | Amino acids and their esters | ingentaconnect.com |

| Ligand-Exchange | Cu(II)-Aspartame Complex | Ternary complex formation | Fluorescently-labeled amino acids | astm.org |

Strategies for Epimerization Control during Active Ester Formation and Coupling

Epimerization is a significant side reaction during peptide synthesis that can compromise the purity and biological function of the final product. nih.gov The risk is particularly high during the activation of the carboxylic acid of the incoming Fmoc-amino acid and the subsequent coupling step. mdpi.compolypeptide.com The α-proton of the activated amino acid becomes acidic and susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate, which can be re-protonated to yield a mixture of L- and D-isomers. mdpi.comamazonaws.com

Several factors influence the rate of epimerization, including the structure of the amino acid, the choice of coupling reagents, the type and amount of base used, and reaction temperature and time. mdpi.com Amino acids such as cysteine and histidine are especially prone to this side reaction. polypeptide.comnih.gov

Key strategies to minimize epimerization include:

Choice of Coupling Reagents: The development of advanced coupling reagents is central to suppressing epimerization. Reagents are designed to promote rapid amide bond formation, minimizing the time the amino acid spends in its activated, racemization-prone state. polypeptide.com While traditional carbodiimides like DCC can be effective, they often require additives. The use of phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts can lead to significant epimerization, especially under basic conditions. mdpi.com In contrast, coupling protocols that avoid strong organic bases, such as using diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt), are generally preferred for sensitive residues. mdpi.comorgsyn.org

Control of Basicity: The base used to neutralize the protonated amine component and facilitate the reaction plays a crucial role. Highly basic conditions increase the risk of α-proton abstraction. mdpi.com The use of sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) is common, but their concentration and the pre-activation time must be carefully controlled. nih.gov For particularly sensitive couplings, avoiding a base altogether by using the hydrochloride salt of the amine component with DIC/HOAt has proven effective. mdpi.com

Reaction Conditions: Lowering the reaction temperature can help reduce the rate of epimerization. The coupling reaction should be allowed to proceed only for the time necessary for completion to limit the exposure of the activated acid to basic conditions. orgsyn.org

| Coupling Reagent Combination | Epimerization Potential | Rationale for Effectiveness/Ineffectiveness | Reference |

|---|---|---|---|

| HATU/DIPEA | High | Strongly basic conditions promote Hα abstraction, especially with slow couplings. | mdpi.com |

| HBTU/DIPEA | High | Similar to HATU, conventional basic conditions can induce significant epimerization. | mdpi.com |

| DIC/HOAt | Low | Coupling can be performed in non-basic conditions, minimizing the risk of enolization. | mdpi.com |

| EDC-HCl/Oxyma Pure | Low | Oxyma Pure has been shown to be superior to HOBt in minimizing epimerization for sensitive residues like phenylglycine. | orgsyn.org |

Quantitative Determination of Resin Loading and Coupling Yields (e.g., Fmoc Quantification)

Accurate determination of the initial loading of the first amino acid onto the solid support is a critical quality attribute in Solid Phase Peptide Synthesis (SPPS). almacgroup.com This value, typically expressed in millimoles per gram of resin (mmol/g), dictates the stoichiometry for all subsequent coupling steps and is essential for calculating yields and managing reagent costs. peptide.comacs.org

A widely used, non-destructive method for quantifying the loading of Fmoc-protected amino acids on a resin is the spectrophotometric Fmoc quantification assay. peptide.comnih.gov This method relies on the quantitative cleavage of the Nα-Fmoc protecting group from a small, accurately weighed sample of the peptidyl-resin. researchgate.net The cleavage is typically achieved using a solution of a secondary amine base, such as piperidine (B6355638), in a solvent like N,N-dimethylformamide (DMF). peptide.combiotage.com

The reaction liberates the Fmoc group, which then reacts with piperidine to form a stable dibenzofulvene-piperidine adduct. acs.org This adduct possesses a strong UV chromophore, allowing its concentration to be measured accurately by UV-Vis spectrophotometry. vapourtec.comacs.org

The general procedure is as follows:

An accurately weighed sample (e.g., 5-10 mg) of the dry Fmoc-loaded resin is taken. peptide.com

The resin is treated with a known volume of a basic cleavage solution (e.g., 20% piperidine in DMF). biotage.com

The mixture is agitated for a set period (e.g., 15-30 minutes) to ensure complete cleavage of the Fmoc group. peptide.com

The supernatant containing the dibenzofulvene-piperidine adduct is collected. To ensure the absorbance falls within the linear range of the spectrophotometer, an aliquot of the solution is often diluted with a known volume of solvent. biotage.com

The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax), which is typically around 301 nm. peptide.com

The resin loading (L) is then calculated using the Beer-Lambert law:

L (mmol/g) = (A × V × d) / (ε × m × l)

Where:

A is the measured absorbance at λmax. biotage.com

V is the initial volume of the cleavage solution (in mL). peptide.com

d is the dilution factor. peptide.com

ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically cited as 7800 M⁻¹cm⁻¹ at 301 nm for 20% piperidine in DMF). peptide.com

m is the mass of the resin sample (in mg).

l is the path length of the cuvette (typically 1 cm). biotage.com

This method can also be adapted to monitor the efficiency of coupling reactions at each step of the synthesis by quantifying the unreacted free amine on the resin before the next coupling. acs.org

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Analyte | Dibenzofulvene-piperidine adduct | - | acs.org |

| Cleavage Reagent | Solution of secondary amine in DMF | 20% (v/v) Piperidine in DMF | peptide.combiotage.com |

| Wavelength (λmax) | Wavelength of maximum absorbance | ~301 nm | peptide.com |

| Molar Extinction Coefficient (ε) | Absorption constant for the analyte at λmax | 7800 L·mol⁻¹·cm⁻¹ | peptide.com |

| Orthogonal Method | Alternative method for verification | Potentiometric titration | nih.gov |

Emerging Trends and Future Research Directions for Fmoc Homosec Mob Oh and Selenopeptide Chemistry

Innovations in Protecting Group Chemistry for Enhanced Orthogonality and Selectivity

The synthesis of complex selenopeptides relies heavily on the strategic use of protecting groups to prevent unwanted side reactions. researchgate.netub.edu The development of new protecting groups for the selenol side chain of selenocysteine (B57510) (Sec) and its homologues is crucial for achieving enhanced orthogonality and selectivity. ub.edu Orthogonality in this context refers to the ability to remove one type of protecting group in the presence of others, allowing for precise, regioselective modifications. ub.edu

While traditional protecting groups like 4-methoxybenzyl (Mob) and other benzyl-type groups are widely used for their stability, their removal often requires harsh acidic conditions. nih.gov This has spurred research into more labile protecting groups that can be cleaved under milder, more specific conditions.

Recent innovations include the development of photolabile protecting groups, such as the 7-diethylamino-3-methyl coumarin (B35378) (DEAMC) group. rsc.org This group can be removed using visible light without the need for chemical reagents, which is advantageous for iterative ligation strategies where intermediate purification steps are undesirable. rsc.org Another area of exploration is the use of "safety-catch" protecting groups like Msbh (4-(methylsulfinyl)benzyl), which becomes labile only after a specific chemical activation step, offering an additional layer of control. iris-biotech.de

The pursuit of novel protecting groups aims to expand the synthetic toolbox available to peptide chemists, enabling the construction of increasingly complex and multifunctional selenopeptides. researchgate.netrsc.org

Table 1: Comparison of Selenocysteine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Key Advantage |

|---|---|---|---|

| 4-Methoxybenzyl | Mob | Strong Acid (e.g., HF) | High Stability |

| Trityl | Trt | Mild Acid (e.g., TFA) | Acid Labile |

| 7-diethylamino-3-methyl coumarin | DEAMC | Visible Light (450 nm) | Reagent-free cleavage |

| 4-(methylsulfinyl)benzyl | Msbh | Reduction followed by acid | Safety-catch approach |

Automation and High-Throughput Synthesis Methodologies for Complex Selenopeptides

The demand for large libraries of selenopeptides for screening and functional studies has driven the development of automated and high-throughput synthesis (HTS) platforms. pku.edu.cn These methodologies allow for the rapid and parallel synthesis of numerous peptide sequences, significantly accelerating the discovery of novel bioactive molecules. pku.edu.cnnih.gov

Automated solid-phase peptide synthesis (SPPS) using the Fmoc strategy is a cornerstone of this approach. unc.edumdpi.com By automating the repetitive cycles of deprotection, coupling, and washing, HTS platforms can generate hundreds or even thousands of unique peptides in a short period. pku.edu.cn This is particularly valuable for exploring the vast chemical space of selenopeptides and identifying candidates with desired properties, such as enhanced catalytic activity. pku.edu.cn

Furthermore, the integration of machine learning algorithms with HTS is an emerging trend. pku.edu.cn By analyzing the data from initial screening rounds, machine learning models can predict which modifications are most likely to lead to improved function, guiding the design of subsequent libraries and making the exploration of the chemical space more efficient. pku.edu.cn The development of click-like reactions involving selenolates that are amenable to automation is also expanding the possibilities for high-throughput diversification of polypeptide libraries. pku.edu.cn

Expanding the Biomedical and Biotechnological Utility of Homo-Selenocysteine Containing Constructs

The unique chemical properties of selenocysteine and its homologues, such as homoselenocysteine (HomoSec), make them valuable for a wide range of biomedical and biotechnological applications. crg.euresearchgate.net The lower pKa and higher nucleophilicity of the selenol group compared to the thiol group of cysteine are key to these applications. researchgate.netcrg.eu

Biomedical Applications:

Drug Delivery: Selenopeptides can be incorporated into nanoparticles to create novel drug delivery systems. nih.govacs.org For example, cyclic peptide-selenium nanoparticles have been shown to enhance the cellular uptake and antiproliferative activity of various anticancer drugs. nih.govacs.org

Antimicrobial Peptides: The introduction of selenocysteine can enhance the antimicrobial activity of peptides. researchgate.net

Enzyme Mimics: Selenopeptides can be designed to mimic the active sites of enzymes, such as glutathione (B108866) peroxidase, which plays a crucial role in cellular antioxidant defense. researchgate.netmdpi.com

Biotechnological Applications:

Protein Engineering: The incorporation of selenocysteine allows for the site-specific modification of proteins, enabling the introduction of fluorescent probes, affinity tags, or other functionalities. nih.govcrg.eu

X-ray Crystallography: The heavy selenium atom can be used as an anomalous scatterer to facilitate the phasing of X-ray diffraction data, aiding in the determination of protein structures. crg.eu

NMR Spectroscopy: The introduction of the 77Se isotope, which is NMR-active, provides a powerful tool for studying protein structure and dynamics. crg.eu

The development of synthetic routes to access building blocks like Fmoc-HomoSec(Mob)-OH is critical for exploring the full potential of these applications.

Computational Chemistry Approaches to Predict Reactivity and Conformational Landscape of Selenopeptides

Computational chemistry has become an indispensable tool for understanding the structure, function, and reactivity of selenopeptides. tesisenred.netfrontiersin.orgmdpi.com By using methods like machine learning, deep learning, and molecular dynamics simulations, researchers can predict the three-dimensional structures of proteins and peptides from their amino acid sequences. frontiersin.orgmdpi.comresearchgate.net

These computational approaches can provide valuable insights into:

Reactivity: Predicting the reactivity of selenocysteine residues in different chemical environments, which is crucial for designing new catalysts and bioconjugation strategies. researchgate.net

Conformational Landscape: Exploring the different conformations that a selenopeptide can adopt, which is essential for understanding its biological activity and for designing folded oligomers with specific structures. ibmmpeptide.com

Protein-Ligand Interactions: Modeling the binding of selenopeptides to their biological targets, which can aid in the development of new therapeutic agents. researchgate.net

For instance, computational studies have been used to investigate the metal-coordinating properties of selenocysteine, which is relevant for understanding the mechanism of metalloenzymes and for designing new metallodrugs. researchgate.net As computational methods continue to improve in accuracy and efficiency, they will play an increasingly important role in guiding the experimental design and synthesis of novel selenopeptides.

Integration of Selenopeptide Synthesis into Novel Bioconjugation and Chemical Ligation Strategies

The enhanced reactivity of selenocysteine makes it a powerful tool for developing novel bioconjugation and chemical ligation strategies. mdpi.comfrontiersin.org These techniques are used to chemically link two or more molecules, at least one of which is a biomolecule, to create new constructs with combined functionalities. susupport.comthermofisher.com

Key Strategies:

Native Chemical Ligation (NCL): Selenocysteine can be used in place of cysteine in NCL reactions to ligate unprotected peptide fragments. mdpi.comnih.gov The use of selenoesters in these reactions can lead to significantly faster ligation rates, even at sterically hindered junctions. frontiersin.orgnih.gov

Diselenide-Selenoester Ligation (DSL): This additive-free ligation method offers rapid and efficient fusion of peptide fragments and has been used in the synthesis of complex proteins. rsc.orgfrontiersin.org

Click Chemistry: The selenol group can participate in "click-like" reactions with various electrophiles, providing a versatile and efficient method for bioconjugation. pku.edu.cnresearchgate.net This approach has been used for late-stage peptide modification and the creation of DNA-encoded libraries. researchgate.net

Expressed Protein Ligation (EPL): This semisynthetic method combines recombinant protein expression with chemical ligation to produce large selenoproteins. nih.gov

These advanced ligation and bioconjugation strategies, enabled by the unique chemistry of selenium, are expanding the possibilities for creating complex, functional biomolecules for a wide range of applications in research and medicine. nih.govfrontiersin.org

Q & A

Q. How can researchers validate the compatibility of this compound with non-canonical amino acids in hybrid peptide systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.